Isovanillic Acid

説明

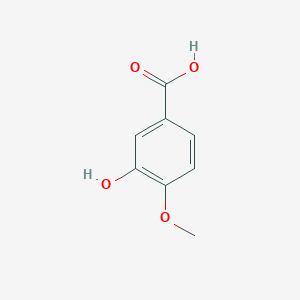

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFGYZQBSGRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214745 | |

| Record name | Isovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-08-9 | |

| Record name | Isovanillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVANILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1DUX2PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis Pathway of Isovanillic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a phenolic acid found in various plant species. It is a structural isomer of the more commonly known vanillic acid. Like other phenolic compounds, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for researchers in the fields of phytochemistry, pharmacology, and drug development. While the biosynthesis of many phenylpropanoids is well-established, the specific pathway leading to this compound in plants is not as extensively characterized as that of its isomer. This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of this compound, drawing on our current understanding of plant phenylpropanoid metabolism.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in the production of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield key intermediates, ultimately leading to the formation of this compound. The proposed pathway involves the formation of protocatechuic acid, which then undergoes a specific O-methylation.

The diagram below illustrates the proposed biosynthetic route from L-phenylalanine to this compound.

Key Enzymes in the Proposed Pathway:

-

PAL: Phenylalanine Ammonia-Lyase

-

C4H: Cinnamate 4-Hydroxylase

-

C3H: p-Coumarate 3-Hydroxylase

-

OMT: O-Methyltransferase

Key Enzymes in the Proposed Pathway

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes, primarily belonging to the classes of lyases, hydroxylases, and methyltransferases.

Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This enzyme is a critical entry point for carbon flow into a vast network of secondary metabolites.

Cinnamate 4-Hydroxylase (C4H)

C4H, a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para-position of the aromatic ring of cinnamic acid to form p-coumaric acid.

p-Coumarate 3-Hydroxylase (C3H)

C3H, another cytochrome P450 monooxygenase, hydroxylates p-coumaric acid at the 3-position to yield caffeic acid.

Enzymes of the Benzoic Acid Shunt

The conversion of C6-C3 hydroxycinnamic acids (like caffeic acid) to C6-C1 benzoic acids (like protocatechuic acid) can occur through several proposed mechanisms, including a β-oxidative pathway, a non-β-oxidative pathway, and the action of multifunctional proteins. This part of the pathway is an active area of research.

O-Methyltransferases (OMTs)

The final and most critical step in the biosynthesis of this compound is the specific methylation of the 4-hydroxyl group of protocatechuic acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While catechol-O-methyltransferases (COMTs) are known to methylate the 3-hydroxyl group of protocatechuic acid to form vanillic acid, the specific OMT responsible for the formation of this compound is yet to be definitively identified in many plant species. The regioselectivity of these OMTs is a key determinant of the final product. It is hypothesized that a distinct OMT exists with a preference for the 4-hydroxyl position of protocatechuic acid.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound in plants is scarce in the literature. However, data from related pathways and enzymes can provide valuable context. The following table summarizes representative kinetic data for key enzyme families involved in the phenylpropanoid pathway. It is important to note that these values can vary significantly between plant species and experimental conditions.

| Enzyme Family | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source |

| PAL | L-Phenylalanine | 30 - 300 | 10 - 1000 | Various |

| C4H | Cinnamic Acid | 1 - 20 | 5 - 100 | Various |

| C3H | p-Coumaric Acid | 5 - 50 | 2 - 50 | Various |

| OMT | Protocatechuic Acid | 10 - 200 | 1 - 20 | Various |

Note: The OMT data presented here is generalized for catechol-O-methyltransferases acting on protocatechuic acid and may not specifically represent the enzyme responsible for this compound synthesis.

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of enzymatic assays, analytical chemistry techniques, and molecular biology approaches. Below are detailed methodologies for key experiments.

Enzyme Extraction and Assay for O-Methyltransferase (OMT) Activity

This protocol describes a general method for extracting plant proteins and assaying for OMT activity with protocatechuic acid as a substrate.

1. Protein Extraction:

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

2. OMT Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Protocatechuic acid (substrate)

-

0.5 mM S-adenosyl-L-methionine (SAM) (methyl donor)

-

Crude protein extract (10-50 µg of protein)

-

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or by acidification with HCl.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant for the formation of this compound and vanillic acid using HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Acids

This protocol outlines a general HPLC method for the separation and quantification of this compound and related phenolic compounds.

1. Sample Preparation:

-

For enzyme assays, the reaction supernatant can often be directly injected after filtration.

-

For plant tissue analysis, perform a methanol extraction of the ground tissue, followed by evaporation of the solvent and redissolving the residue in the mobile phase.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A linear gradient from 5% B to 40% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Use external standards of authentic this compound, vanillic acid, and protocatechuic acid to create a calibration curve for quantification.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the biosynthesis of this compound in a plant species of interest.

isovanillic acid biological activity overview

An In-depth Technical Guide on the Biological Activity of Isovanillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-hydroxy-4-methoxybenzoic acid) is a phenolic acid and a key metabolite of isovanillin. As an isomer of the well-studied vanillic acid, it has garnered interest for its own distinct biological activities and potential therapeutic applications. This document provides a comprehensive overview of the known biological effects of this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. While research on this compound is less extensive than on its vanillic acid isomer, this guide synthesizes the current available data to support further investigation and drug development efforts.

Core Biological Activities

This compound has demonstrated a range of biological effects, primarily centered around its anti-inflammatory, antithrombotic, antimicrobial, and antioxidant properties.

Anti-inflammatory Activity

This compound is recognized as a selective inhibitor of neutrophil migration into inflamed tissues, suggesting a direct role in modulating the innate immune response[1]. While specific quantitative data on its inhibition of inflammatory mediators is sparse, studies on its isomer, o-vanillic acid, provide insight into a likely mechanism. o-Vanillic acid has been shown to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation and activation of the critical inflammatory transcription factor, NF-κB[2][3].

Antithrombotic and Anticoagulant Activity

This compound exhibits notable activity within the coagulation cascade. It has been shown to inhibit the formation of fibrin clots, prolong the partial thromboplastin time, and interfere with platelet aggregation[4]. This multi-faceted approach suggests potential as an antithrombotic agent.

Antimicrobial Activity

Studies have confirmed that this compound possesses antimicrobial properties against a spectrum of pathogens, including both Gram-positive (Staphylococcus aureus, Sarcina spp.) and Gram-negative (Escherichia coli, Enterobacter homaechei) bacteria, as well as the fungus Candida albicans[5]. A key mechanism identified in Staphylococcus aureus is the direct binding and inhibition of the virulence factors von Willebrand factor-binding protein (vWbp) and coagulase (Coa). By targeting these proteins, this compound effectively reduces the bacterium's ability to form clots, a critical step in its pathogenesis, thereby improving survival rates in murine pneumonia models[6].

Antioxidant Activity

As a phenolic acid, this compound possesses inherent antioxidant capabilities, attributed to its ability to donate a hydrogen atom and scavenge free radicals[6]. While direct comparative IC50 values are not widely published, its structural similarity to vanillic acid, a known potent antioxidant, supports this activity. The antioxidant mechanism is believed to involve the hydrogen atom transfer (HAT) from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS)[7].

Other Activities

-

Enzyme Inhibition: this compound is a selective inhibitor of aldehyde oxidase[1].

-

Metabolic Effects: At a concentration of 30 μM, it was found to increase glucose uptake in LHCN-M2 cells, indicating a potential role in research related to insulin resistance[4].

Quantitative Data on Biological Activity

Quantitative data for this compound is limited in the available literature. The following tables summarize the known values for this compound and provide data for its isomers, vanillic acid and o-vanillic acid, for comparative context.

Table 1: Enzyme Inhibition and Metabolic Activity of this compound

| Biological Activity | Target/Assay | Test System | Result (IC50 / Effect) | Reference(s) |

| Antithrombotic | Thrombin Inhibition | In Vitro Enzyme Assay | IC50 = 0.9245 mM | [4] |

| Metabolic | Glucose (2-DG) Uptake | LHCN-M2 Cells | Increased uptake at 30 µM | [4] |

Table 2: Antimicrobial Activity (MIC Values)

| Compound | Organism | MIC Value | Reference(s) |

| Vanillic Acid | Staphylococcus aureus | 600 µg/mL | [8] |

| Vanillic Acid | Proteus mirabilis | 600 µg/mL | [8] |

| Vanillic Acid | Salmonella Typhi | 600 µg/mL | [8] |

| Note: Specific MIC values for this compound were not found in the reviewed literature. |

Table 3: Antioxidant and Anti-inflammatory Activity of Isomers

| Compound | Activity | Assay | Result (IC50) | Reference(s) |

| Vanillic Acid | Antioxidant | DPPH Radical Scavenging | 351.993 µg/mL | [4] |

| Vanillic Acid | Antioxidant | ABTS Radical Scavenging | 3.449 µg/mL | [4] |

| o-Vanillic Acid | Anti-inflammatory | NO Production Inhibition | Concentration-dependent (0.001-10 µM) | [2] |

| Note: Specific IC50 values for this compound in these assays were not found in the reviewed literature. |

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of this compound

In S. aureus, this compound directly interferes with the coagulation process essential for bacterial defense and invasion. It targets and inhibits two key virulence factors: vWbp and Coagulase. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing bacterial virulence.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

Microbial Degradation Pathways of Isovanillic Acid

An In-depth Technical Guide on the Degradation Pathways of Isovanillic Acid in Soil

This technical guide provides a comprehensive overview of the degradation pathways of this compound in the soil environment. Tailored for researchers, scientists, and professionals in drug development, this document details the microbial and abiotic processes that govern the fate of this compound, presents available quantitative data, and offers detailed experimental protocols for its study.

The primary route of this compound degradation in soil is through microbial metabolism. A variety of soil microorganisms, including bacteria and fungi, have been shown to utilize phenolic acids as a carbon source. The degradation of this compound is believed to proceed through a central intermediate, protocatechuic acid.

The initial and rate-limiting step in the degradation of this compound is the cleavage of the methoxy group from the aromatic ring, a process known as O-demethylation. This reaction is catalyzed by a class of enzymes called O-demethylases. In the case of this compound, an isovanillate O-demethylase would convert it to 3,4-dihydroxybenzoic acid, more commonly known as protocatechuic acid.

Once formed, protocatechuic acid is a key intermediate in the degradation of many aromatic compounds. It is funneled into the β-ketoadipate pathway, a common metabolic route for the catabolism of aromatic compounds in soil microorganisms. The aromatic ring of protocatechuic acid is cleaved by dioxygenase enzymes. Specifically, protocatechuate 3,4-dioxygenase, an intradiol-cleaving enzyme, incorporates both atoms of molecular oxygen into the substrate to yield β-carboxy-cis,cis-muconic acid[1][2][3]. This product then undergoes a series of enzymatic reactions, ultimately leading to the formation of intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA, which can be used for energy production and biosynthesis.

Quantitative Data on the Degradation of this compound and Related Phenolic Acids in Soil

Quantitative data on the degradation kinetics of this compound in soil is limited in the scientific literature. However, studies on related phenolic acids indicate a generally rapid degradation in soil under favorable conditions. The following table summarizes available data for phenolic acids to provide a comparative context. It is important to note that degradation rates are highly dependent on soil type, microbial activity, temperature, and moisture content.

| Phenolic Acid | Soil Type | Concentration | Half-life (t1/2) / Disappearance Time (DT50) | Reference |

| Vanillic Acid | Neutral Soil | 100 ppm | ~90% degradation of COOH carbon in 1 week | [4] |

| p-Hydroxybenzoic Acid | Neutral Soil | 100 ppm | ~90% degradation of COOH carbon in 1 week | [4] |

| Syringic Acid | Neutral Soil | 100 ppm | ~90% degradation of COOH carbon in 1 week | [4] |

| Ferulic Acid | Sandy Loam | Not specified | Rapid degradation | [5] |

| Benzoic Acid | Not specified | Not specified | Relatively slow decomposition | [4] |

Note: The data presented for compounds other than this compound are for comparative purposes to illustrate the general degradation behavior of phenolic acids in soil. Specific degradation kinetics for this compound will vary depending on environmental conditions.

Abiotic Degradation Pathways

In addition to microbial activity, abiotic processes can contribute to the degradation of organic compounds in soil. For phenolic acids like this compound, photodegradation is a potential abiotic degradation pathway, particularly at the soil surface where exposure to sunlight occurs.

UV radiation can induce the transformation of phenolic compounds through direct photolysis or photosensitized reactions. Direct photolysis involves the absorption of light by the molecule, leading to its excitation and subsequent decomposition. Photosensitized degradation occurs when other soil components, such as humic acids or mineral oxides, absorb light and transfer the energy to the phenolic acid, or generate reactive oxygen species that in turn react with the compound. However, direct photodegradation of the related compound vanillin has been reported to be unlikely, while photosensitized degradation can occur[6]. The extent of abiotic degradation of this compound in the soil matrix is expected to be influenced by factors such as soil composition, organic matter content, and the intensity and wavelength of solar radiation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to study the degradation of this compound in soil.

Soil Microcosm Study

A soil microcosm study is a controlled laboratory experiment that simulates natural soil conditions to investigate the fate of a substance.

Objective: To determine the rate of this compound degradation in a specific soil type under controlled conditions.

Materials:

-

Fresh soil samples, sieved (2 mm mesh)

-

This compound (analytical grade)

-

Glass jars or beakers (e.g., 250 mL) with loose-fitting lids

-

Incubator

-

Analytical balance

-

Sterile water

Procedure:

-

Soil Preparation: Collect fresh soil from the desired location. Sieve the soil to remove large debris and homogenize. Determine the soil's key physicochemical properties (pH, organic matter content, texture).

-

Microcosm Setup:

-

Weigh a specific amount of soil (e.g., 100 g dry weight equivalent) into each glass jar.

-

Prepare a stock solution of this compound in sterile water.

-

Spike the soil samples with the this compound solution to achieve the desired initial concentration (e.g., 50-100 mg/kg soil). Ensure even distribution by thorough mixing.

-

Adjust the soil moisture to a specific water holding capacity (e.g., 60% WHC) with sterile water.

-

Prepare control microcosms without the addition of this compound.

-

Prepare abiotic control microcosms using sterilized soil (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.

-

-

Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation. The lids should be loose-fitting to allow for gas exchange.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

-

Analysis: Extract this compound from the soil samples and analyze the extracts using HPLC or GC-MS to determine the remaining concentration.

Extraction of this compound and its Metabolites from Soil

Objective: To efficiently extract this compound and its potential degradation products from soil samples for subsequent analysis.

Materials:

-

Soil samples from the microcosm study

-

Extraction solvent (e.g., methanol/water mixture, acetonitrile, or ethyl acetate)

-

Centrifuge and centrifuge tubes

-

Mechanical shaker

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction:

-

Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

-

Add a specific volume of extraction solvent (e.g., 20 mL).

-

Shake the mixture vigorously on a mechanical shaker for a set period (e.g., 1-2 hours).

-

-

Separation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes to separate the soil particles from the solvent.

-

Collection: Carefully decant the supernatant (the liquid extract) into a clean collection tube.

-

Repeat Extraction (Optional): For exhaustive extraction, the soil pellet can be re-extracted with fresh solvent one or two more times. Combine the supernatants from all extractions.

-

Concentration and Cleanup:

-

The combined extract can be concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

-

If necessary, the extract can be cleaned up using SPE to remove interfering substances.

-

The final extract is then reconstituted in a suitable solvent for HPLC or GC-MS analysis.

-

HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in soil extracts.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, water with a small percentage of acid like formic or phosphoric acid)[7]

-

This compound standard for calibration

-

Soil extracts

Procedure:

-

Method Development/Optimization:

-

Mobile Phase: A common mobile phase for the analysis of phenolic acids is a gradient of acetonitrile and acidified water (e.g., 0.1% formic acid). The gradient is optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible results.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (around 254-260 nm).

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject a known volume of the soil extract into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Analysis for Metabolite Identification

Objective: To identify the intermediate products of this compound degradation.

Materials:

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Appropriate GC column (e.g., HP-5ms)

-

Derivatization agent (e.g., BSTFA with TMCS)

-

Soil extracts

Procedure:

-

Derivatization: Phenolic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile derivatives. A common method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) is used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

-

Evaporate a portion of the soil extract to dryness under a stream of nitrogen.

-

Add the derivatization agent and heat the sample (e.g., at 70°C for 1 hour) to complete the reaction.

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the GC-MS.

-

The GC separates the different components of the mixture based on their boiling points and interaction with the column.

-

As each component elutes from the GC column, it enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

-

-

Metabolite Identification: The resulting mass spectrum of an unknown peak is compared to a library of known mass spectra (e.g., NIST library) to identify the compound. The identification of expected metabolites, such as the TMS derivative of protocatechuic acid, would provide strong evidence for the proposed degradation pathway.

Conclusion

The degradation of this compound in soil is a critical process that determines its environmental persistence and potential ecological effects. The available evidence strongly suggests that microbial degradation is the primary pathway, proceeding through O-demethylation to protocatechuic acid and subsequent ring cleavage via the β-ketoadipate pathway. While abiotic processes like photodegradation may contribute, their significance in the overall degradation within the soil matrix requires further investigation.

A significant knowledge gap remains regarding the specific degradation kinetics of this compound in different soil types and under various environmental conditions. Future research should focus on generating this quantitative data to enable more accurate environmental risk assessments. The experimental protocols provided in this guide offer a robust framework for conducting such studies. A deeper understanding of the enzymes involved and their regulation will also be crucial for potential applications in bioremediation and biocatalysis.

References

- 1. epa.gov [epa.gov]

- 2. metbio.net [metbio.net]

- 3. The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sitem.herts.ac.uk [sitem.herts.ac.uk]

Methodological & Application

Isovanillic Acid Derivatives as Precursors in the Total Synthesis of Opioids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of isovanillic acid derivatives, primarily isovanillin, as precursors in the total synthesis of opioids, including morphine and codeine. The information is compiled from seminal works in synthetic organic chemistry and is intended for a research audience.

Introduction

The total synthesis of complex alkaloids like morphine has been a benchmark in organic chemistry for decades. While not commercially viable compared to isolation from natural sources, these synthetic routes have driven the development of new synthetic methodologies and provided access to novel analogs for pharmacological study. Isovanillin, a readily available isomer of vanillin, and by extension its oxidation product, this compound, have served as versatile starting materials for the A-ring of the morphinan skeleton in several notable total syntheses. This document outlines the key strategies and experimental protocols from the research groups of White, Fukuyama, and Magnus.

Synthetic Strategies Overview

The use of isovanillin as a precursor leverages its inherent oxygenation pattern, which corresponds to that of the morphine A-ring. The synthetic strategies generally involve the initial elaboration of isovanillin to construct the C-ring, followed by the formation of the B and E rings to complete the pentacyclic morphinan core.

A notable synthesis by White and coworkers utilized a phenanthrene-based approach starting from isovanillin. The Fukuyama group developed an efficient route featuring an intramolecular Mannich-type reaction to construct the morphinan skeleton. The Magnus synthesis of codeine also commenced from an isovanillin derivative, employing a dearomatizing ring formation as a key step.

Key Synthetic Pathways and Experimental Protocols

The following sections provide a summary of the synthetic sequences and detailed protocols for key transformations, based on published literature.

The White Synthesis of (+)-Morphine via a Phenanthrene Intermediate

This synthesis commences with isovanillin and proceeds through a chiral phenanthrenone intermediate. A key step is the Stobbe condensation to introduce the acetic acid side chain.

Experimental Protocol: Stobbe Condensation of Isovanillin

-

Reaction: Isovanillin is condensed with diethyl succinate to form a cinnamic acid derivative.

-

Reagents and Conditions:

-

To a solution of potassium tert-butoxide in tert-butyl alcohol, a mixture of isovanillin and diethyl succinate is added.

-

The reaction mixture is heated at reflux.

-

After cooling, the mixture is poured into water and extracted with ether.

-

The aqueous layer is acidified with concentrated HCl to precipitate the product.

-

-

Yield: This reaction typically proceeds in high yield.

Subsequent steps in the White synthesis involve asymmetric hydrogenation to set the stereochemistry, cyclization to a tetralone, Robinson annulation to form the phenanthrenone, and a series of transformations to construct the remaining rings of the morphine skeleton.

The Fukuyama Synthesis of (±)-Morphine

The Fukuyama synthesis is a notable example that does not start directly from isovanillin but from a related aromatic compound that is then elaborated to include the necessary functionality. A key feature of this synthesis is a highly diastereoselective intramolecular Mannich reaction.

Synthetic Pathway Overview (Fukuyama)

Caption: Key stages in the Fukuyama total synthesis of (±)-morphine.

Experimental Protocol: Intramolecular Mannich-type Reaction

-

Reaction: A tetracyclic intermediate containing an amino group and a protected aldehyde is treated with acid to induce a tandem cyclization, forming the B and D rings of the morphinan skeleton.

-

Reagents and Conditions:

-

The ketone precursor is dissolved in methanolic HCl.

-

The solution is heated to reflux.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.

-

-

Yield: This crucial cyclization step proceeds in excellent yield.[1]

The Magnus Synthesis of (±)-Codeine

The synthesis of codeine by Magnus and coworkers also utilizes an isovanillin-derived starting material. A key innovation in this route is a dearomatizing cyclization to form a cross-conjugated cyclohexadienone.

Experimental Workflow (Magnus)

Caption: Workflow for the Magnus synthesis of (±)-codeine.

Experimental Protocol: Dearomatizing Cyclization

-

Reaction: A biphenyl derivative, prepared from an isovanillin-derived component via a Suzuki coupling, undergoes an intramolecular alkylation of the phenol derivative.

-

Reagents and Conditions:

-

The biphenyl precursor is treated with cesium fluoride (CsF) in dimethylformamide (DMF).

-

The reaction mixture is heated to 130 °C.

-

After cooling, the reaction is worked up by partitioning between water and an organic solvent.

-

The product, a cross-conjugated 2,5-cyclohexadienone, is purified by chromatography.

-

-

Yield: This key cyclization step is reported to proceed in good yield.[2]

Quantitative Data Summary

The following table summarizes the reported overall yields for the discussed syntheses. It is important to note that yields can vary and are highly dependent on the specific reaction conditions and scale.

| Synthesis | Starting Material (Derivative of) | Target Molecule | Number of Steps (approx.) | Overall Yield | Reference |

| White | Isovanillin | (+)-Morphine | ~20 | Not specified | |

| Fukuyama | Related Aromatic Precursor | (±)-Morphine | ~15 | Not specified | [3] |

| Magnus | Isovanillin | (±)-Codeine | 13 | 20% | [2] |

Conclusion

The total syntheses of morphine and codeine from isovanillin and its derivatives by the research groups of White, Fukuyama, and Magnus demonstrate the utility of this simple aromatic precursor in constructing the complex morphinan skeleton. While each approach differs in its specific strategy for ring construction, they all highlight the power of modern synthetic organic chemistry in achieving the synthesis of intricate natural products. The detailed protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Studying Isovanillic Acid in Insulin Resistance Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the effects of isovanillic acid in established in vitro and in vivo models of insulin resistance. The methodologies outlined below are based on published research and are intended to guide the design and execution of experiments to assess the therapeutic potential of this compound in the context of metabolic disorders.

Data Presentation: Efficacy of Vanillic Acid in Insulin Resistance Models

The following tables summarize the quantitative data from studies on vanillic acid, a close isomer of this compound, in models of insulin resistance. Due to a scarcity of published data specifically on this compound in this context, the data for vanillic acid is presented as a valuable reference.

Table 1: In Vivo Efficacy of Vanillic Acid in High-Fat Diet (HFD)-Induced Insulin Resistant Rats [1][2]

| Parameter | Control | HFD | HFD + Vanillic Acid (30 mg/kg) |

| Serum Glucose (mg/dL) | 95.3 ± 5.1 | 128.7 ± 7.3 | 102.4 ± 6.2 |

| Serum Insulin (ng/mL) | 1.8 ± 0.2 | 4.2 ± 0.5 | 2.5 ± 0.3 |

| HOMA-IR Index | 4.2 ± 0.5 | 13.5 ± 1.8 | 6.3 ± 0.8 |

| Serum Triglyceride (mg/dL) | 85.6 ± 7.2 | 152.4 ± 11.8 | 105.1 ± 9.5 |

| Serum Free Fatty Acid (μM) | 350 ± 25 | 680 ± 42 | 410 ± 31* |

*p < 0.05 compared to the HFD group. Data are presented as mean ± SD.

Table 2: Effect of Vanillic Acid on Protein Expression in the Liver of HFD-Fed Rats [1][2]

| Protein | HFD | HFD + Vanillic Acid |

| Insulin Receptor (relative expression) | 0.45 ± 0.05 | 0.82 ± 0.09 |

| Phosphatidylinositol-3 Kinase (PI3K) (relative expression) | 0.51 ± 0.06 | 0.91 ± 0.11 |

| Glucose Transporter 2 (GLUT2) (relative expression) | 0.38 ± 0.04 | 0.75 ± 0.08* |

*p < 0.05 compared to the HFD group. Data are presented as mean ± SD.

Experimental Protocols

In Vitro Model: TNF-α-Induced Insulin Resistance in Hepatocytes

This protocol describes the induction of insulin resistance in a liver cell line using Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine known to play a role in the development of insulin resistance.[3][4][5]

Materials:

-

FL83B mouse hepatocytes (or other suitable hepatocyte cell line, e.g., HepG2)

-

F12K Medium (or DMEM for HepG2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse TNF-α

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Insulin solution

-

Reagents for glucose uptake assay (e.g., 2-NBDG)

-

Reagents for Western blotting

Procedure:

-

Cell Culture: Culture FL83B cells in F12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for glucose uptake) and allow them to reach 80% confluency.

-

Induction of Insulin Resistance:

-

This compound Treatment:

-

After the induction period, remove the TNF-α containing medium.

-

Wash the cells with PBS.

-

Add fresh serum-free medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) and incubate for a predetermined time (e.g., 24 hours).

-

-

Assessment of Insulin Signaling and Glucose Uptake:

-

Following treatment, stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

-

For Glucose Uptake Assay: After insulin stimulation, perform a glucose uptake assay using a fluorescent glucose analog like 2-NBDG according to the manufacturer's protocol.[4]

-

For Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the insulin signaling pathway, such as IRS-1, PI3K, and Akt.

-

In Vivo Model: High-Fat Diet-Induced Insulin Resistance in Rodents

This protocol details the induction of insulin resistance in rats through chronic feeding of a high-fat diet, a widely used model that mimics the metabolic alterations observed in human obesity and type 2 diabetes.[1][2][6][7]

Materials:

-

Male Sprague-Dawley or Wistar rats (6-8 weeks old)

-

Standard chow diet

-

High-fat diet (HFD) (e.g., 45-60% kcal from fat)[6]

-

This compound

-

Equipment for oral gavage

-

Glucometer and test strips

-

Kits for measuring serum insulin, triglycerides, and free fatty acids

-

Reagents and equipment for tissue collection and analysis (e.g., Western blotting, histology)

Procedure:

-

Acclimatization: Acclimatize the rats for at least one week, providing free access to standard chow and water.

-

Induction of Insulin Resistance:

-

This compound Treatment:

-

Metabolic Assessments:

-

Oral Glucose Tolerance Test (OGTT): Towards the end of the treatment period, perform an OGTT after an overnight fast. Administer a glucose solution (2 g/kg) orally and measure blood glucose levels at 0, 30, 60, 90, and 120 minutes.[6]

-

Fasting Blood Samples: At the end of the study, collect fasting blood samples to measure serum glucose, insulin, triglycerides, and free fatty acids. Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5.

-

-

Tissue Analysis:

-

Euthanize the animals and collect liver, adipose, and muscle tissues.

-

Perform Western blot analysis on liver tissue to assess the expression of proteins involved in the insulin signaling pathway (e.g., Insulin Receptor, PI3K, Akt, GLUT2).

-

Histological analysis of the liver can be performed to assess for steatosis.

-

Mandatory Visualizations

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Caption: General experimental workflow for studying this compound.

References

- 1. Protective Effect of Vanillic Acid against Hyperinsulinemia, Hyperglycemia and Hyperlipidemia via Alleviating Hepatic Insulin Resistance and Inflammation in High-Fat Diet (HFD)-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. 2.4. TNF-α Induction of IR in FL83B Cells [bio-protocol.org]

- 4. Alleviative Effect of Ruellia tuberosa L. on Insulin Resistance and Abnormal Lipid Accumulation in TNF-α-Treated FL83B Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. epa.oszk.hu [epa.oszk.hu]

- 8. Modulatory effect of vanillic acid on antioxidant status in high fat diet-induced changes in diabetic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for quantification of isovanillic acid in plasma

An Application Note and Protocol for the Quantification of Isovanillic Acid in Plasma via High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (3-hydroxy-4-methoxybenzoic acid) is a phenolic acid and a dietary metabolite of various compounds, including flavonoids and other polyphenols.[1] It is recognized for its potential antioxidant and anti-thrombotic properties.[2] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, metabolic, and clinical research studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable determination of this compound in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery, followed by chromatographic separation and quantification using a UV detector.

Principle

The method is based on the precipitation of plasma proteins using an organic solvent, which effectively removes macromolecules that could interfere with the analysis.[3] Following centrifugation, the clear supernatant containing this compound is directly injected into the HPLC system. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidified aqueous buffer and an organic modifier.[4][5] This ensures efficient separation of the analyte from endogenous plasma components. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard calibration curve.

Materials and Reagents

-

This compound (≥98% purity)

-

Internal Standard (IS), e.g., Vanillic Acid (≥98% purity)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Perchloric Acid, 70%

-

Orthophosphoric Acid, 85%

-

Ultrapure Water (18.2 MΩ·cm)

-

Drug-free human plasma (with EDTA as anticoagulant)

-

0.45 µm Syringe Filters (PVDF or similar)

Equipment

-

HPLC system with UV/Vis Detector

-

C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical Balance

-

Microcentrifuge

-

Pipettes and general laboratory glassware

-

Vortex mixer

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks can be stored at -20°C for up to three months.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to create working standards for the calibration curve. A suggested concentration range is 0.1 to 20 µg/mL.

-

Internal Standard (IS) Working Solution (5 µg/mL): Dilute the IS primary stock solution with methanol.

-

Calibration Curve Standards: Spike 90 µL of blank plasma with 10 µL of each working standard solution to yield final concentrations ranging from 0.01 to 2.0 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (LQC, 0.03 µg/mL), Medium (MQC, 0.5 µg/mL), and High (HQC, 1.5 µg/mL).

Sample Preparation Protocol

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into the corresponding tube.

-

Add 10 µL of the IS working solution (5 µg/mL) to all tubes except for the blank plasma.

-

To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% perchloric acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Caption: Experimental workflow for this compound quantification.

Chromatographic Conditions

The separation is achieved using an isocratic elution profile.

| Parameter | Condition |

| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (30:70 v/v)[4] |

| Flow Rate | 1.0 mL/min[7] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 220 nm[8] |

| Run Time | 10 minutes |

Method Validation and Results

The developed method was validated according to established guidelines for bioanalytical method validation.

Caption: Logical relationships of key method validation parameters.

Linearity

The calibration curve was linear over the concentration range of 0.01–2.0 µg/mL. The coefficient of determination (r²) was consistently >0.99, indicating a strong linear relationship.[7][9]

| Parameter | Result |

| Concentration Range | 0.01–2.0 µg/mL |

| Regression Equation | y = mx + c |

| Correlation (r²) | ≥ 0.998 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results demonstrate high precision and accuracy, falling within acceptable limits.[10]

| QC Level (µg/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (% Bias) |

| LQC (0.03) | 4.8% | 6.2% | -3.5% |

| MQC (0.5) | 3.1% | 4.5% | 1.8% |

| HQC (1.5) | 2.5% | 3.9% | 2.4% |

Extraction Recovery and Matrix Effect

The protein precipitation method provided clean extracts and consistent recovery.

| QC Level (µg/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC (0.03) | 92.5% | 98.1% |

| MQC (0.5) | 94.1% | 101.5% |

| HQC (1.5) | 93.8% | 99.6% |

Sensitivity and Stability

-

Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.01 µg/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.

-

Stability: this compound was found to be stable in plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top stability), and for at least 90 days when stored at -80°C (long-term stability).[10][11]

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in plasma. The sample preparation procedure using protein precipitation is efficient and suitable for routine analysis. The method is validated for its linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic and clinical studies requiring the measurement of this compound concentrations in plasma.

References

- 1. This compound | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nacalai.com [nacalai.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. cores.emory.edu [cores.emory.edu]

- 7. mdpi.com [mdpi.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: Synthesis of Isovanillic Acid Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of isovanillic acid derivatives. This compound, a phenolic acid, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document offers detailed protocols for the synthesis of this compound amides and esters, summarizes their biological activities with available quantitative data, and illustrates key signaling pathways involved in their mechanisms of action.

Biological Activities of this compound and Its Derivatives

This compound (3-hydroxy-4-methoxybenzoic acid) is a versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown a wide range of biological effects, making them attractive candidates for further investigation in drug discovery programs.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] The proposed mechanism of antibacterial action for the related vanillic acid involves the disruption of bacterial cell membrane integrity, leading to a decrease in intracellular ATP concentration, a drop in intracellular pH, and altered membrane potential.[3][4]

Anti-inflammatory Activity

This compound has been identified as a selective inhibitor of neutrophil migration into inflamed tissues, suggesting its potential as an anti-inflammatory agent.[5] Studies on the related vanillic acid have shown that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[6][7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[8][9]

Anticancer Activity

Vanillic acid, a close structural analog of this compound, has been shown to inhibit tumor cell proliferation and induce apoptosis.[10] The anticancer mechanisms of vanillic acid involve the modulation of several key signaling pathways, including the JAK/STAT, NF-κB, and PI3K/AKT/mTOR pathways.[10] While specific studies on the anticancer signaling pathways of this compound derivatives are less common, the activity of related phenolic acids suggests that they may share similar mechanisms of action, such as the induction of apoptosis via mitochondria-dependent pathways involving p53.[11]

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the reported biological activities of various this compound derivatives.

| Compound Class | Derivative | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Amides | N-(p-methylphenyl)isovanillamide | Antifungal | MIC: 0.46 µmol/mL | [12] |

| Esters | Methyl isovanillate | Anti-allergic (degranulation inhibition) | - | [13] |

| Esters | Butyl isovanillate | Anti-allergic (degranulation inhibition) | More potent than methyl isovanillate | [13] |

| Phenolic Acid | This compound | Antithrombotic (thrombin inhibition) | IC50: 0.9245 mM | [14] |

| Phenolic Acid | This compound | Antimicrobial (vs. E. hormaechei) | MIC: 0.8 mg/mL | [3] |

Experimental Protocols

Synthesis of this compound Amides

This protocol describes a general procedure for the synthesis of this compound amides using a peptide coupling agent.

Workflow for the Synthesis of this compound Amides

Caption: General workflow for the synthesis of this compound amides.

Materials:

-

This compound

-

Desired primary or secondary amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure using DCC as coupling agent: [13]

-

Dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) in dichloromethane.

-

Add the DCC solution to the this compound and amine mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, followed by 5% NaHCO3 solution, and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Procedure using PyBOP as coupling agent: [13]

-

In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0 eq), and triethylamine (1.0 eq) in dimethylformamide (DMF).

-

Cool the mixture in an ice bath.

-

Add a solution of PyBOP (1.0 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-7 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, 1N HCl, 5% NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Purify the product by column chromatography.

Synthesis of this compound Esters (Fischer Esterification)

This protocol provides a general method for the synthesis of this compound esters via Fischer esterification.

Workflow for Fischer Esterification of this compound

Caption: General workflow for the synthesis of this compound esters.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, butanol)

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc) or other suitable organic solvent

-

To a round-bottom flask, add this compound (1.0 eq) and an excess of the desired anhydrous alcohol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for several hours (the reaction time will vary depending on the alcohol used).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with water, then with a saturated NaHCO3 solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude ester by recrystallization or column chromatography.

Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, with a broad spectrum of biological activities. The synthetic protocols provided herein offer a starting point for the generation of compound libraries for further screening and lead optimization. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for the development of targeted therapies. Further structure-activity relationship (SAR) studies are warranted to enhance the potency and selectivity of these derivatives for specific therapeutic targets.

References

- 1. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Mechanism of Vanillic Acid on Physiological, Morphological, and Biofilm Properties of Carbapenem-Resistant Enterobacter hormaechei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. sites.nvcc.edu [sites.nvcc.edu]

- 16. uakron.edu [uakron.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

Application Notes & Protocols: Isovanillic Acid as a Potential Biomarker for Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Isovanillic acid (3-hydroxy-4-methoxybenzoic acid), a phenolic acid and an isomer of vanillic acid, has emerged as a compound of interest. It is a known metabolite of isovanillin and is metabolized in humans.[1] While direct research on this compound's role in metabolic disorders is nascent, extensive studies on its isomer, vanillic acid, provide a strong rationale for its investigation. Vanillic acid has demonstrated significant potential in ameliorating hyperglycemia, dyslipidemia, and obesity in preclinical models by modulating key metabolic signaling pathways.[2][3]

These application notes provide an overview of the current understanding, relevant quantitative data from studies on its isomer (vanillic acid), and detailed protocols to facilitate further research into this compound as a potential biomarker and therapeutic agent for metabolic disorders.

Data Presentation: Effects of Vanillic Acid on Metabolic Parameters

The following tables summarize quantitative data from preclinical studies on vanillic acid (VA), the extensively studied isomer of this compound. This data provides a benchmark for designing and evaluating future studies on this compound.

Table 1: Effect of Vanillic Acid on Glycemic Control in High-Fat Diet (HFD)-Induced Diabetic Rats

| Parameter | Control (HFD) | Vanillic Acid Treated (HFD + VA) | Percentage Change | Significance | Reference |

| Serum Glucose (mg/dL) | High | Significantly Decreased | ↓ | p < 0.05 | [4][5] |

| Serum Insulin (µU/mL) | High | Significantly Decreased | ↓ | p < 0.05 | [4][5] |

| HOMA-IR Index | High | Significantly Reduced | ↓ | p < 0.05 | [4][5] |

| AUCglucose (OGTT) | High | Significantly Reduced | ↓ | p < 0.05 | [4][5] |

HOMA-IR: Homeostasis Model Assessment of Insulin Resistance; AUCglucose: Area Under the Curve for glucose during Oral Glucose Tolerance Test.

Table 2: Effect of Vanillic Acid on Lipid Profile in HFD-Fed Rats

| Parameter | Control (HFD) | Vanillic Acid Treated (HFD + VA) | Percentage Change | Significance | Reference |

| Serum Triglycerides | High | Significantly Decreased | ↓ | p < 0.05 | [4][5] |

| Serum Free Fatty Acids | High | Significantly Decreased | ↓ | p < 0.05 | [4][5] |

| Total Cholesterol | High | Decreased | ↓ | Significant | [2] |

| LDL-C | High | Decreased | ↓ | Significant | [2] |

| HDL-C | Low | Increased | ↑ | Significant | [2] |

LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.

Table 3: Effect of Vanillic Acid on Obesity Parameters in HFD-Induced Obese Mice

| Parameter | Control (HFD) | Vanillic Acid Treated (HFD + VA) | Percentage Change | Significance | Reference |

| Body Weight | High | Significantly Decreased | ↓ | Significant | [6] |

| Adipogenic Marker (PPARγ) | High | Reduced | ↓ | Significant | [6] |

| Adipogenic Marker (C/EBPα) | High | Reduced | ↓ | Significant | [6] |

| AMPKα Activity (Adipose Tissue) | Low | Increased | ↑ | Significant | [6] |

PPARγ: Peroxisome Proliferator-Activated Receptor Gamma; C/EBPα: CCAAT/Enhancer-Binding Protein Alpha; AMPKα: AMP-Activated Protein Kinase alpha.

Signaling Pathways & Visualizations

The therapeutic effects of vanillic acid are attributed to its ability to modulate critical cellular signaling pathways that regulate metabolism. These pathways represent promising targets for investigation in the context of this compound.

Caption: Workflow for validating this compound as a biomarker.

Caption: Vanillic acid's proposed anti-obesity mechanism via AMPK.

Caption: Vanillic acid's role in hepatic insulin signaling.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive quantification of this compound in plasma, adapted from methods for similar phenolic acids.[7]

1. Materials and Reagents:

-

This compound analytical standard

-

Internal Standard (IS), e.g., Caffeic acid or a stable isotope-labeled this compound

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% methanol).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an LC vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).[7]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

MRM Transitions: To be optimized by infusing pure standards. For this compound (C8H8O4, MW: 168.15 g/mol ):

-

Precursor Ion (Q1): 167.1 m/z

-

Product Ion (Q3): e.g., 123.1 m/z (corresponding to loss of CO2) - requires optimization.

-

-

Data Analysis: Quantify using a standard curve prepared in a surrogate matrix (e.g., stripped plasma) with concentrations ranging from 2-1000 ng/mL.[7]

Protocol 2: In Vivo Evaluation in a High-Fat Diet (HFD) Mouse Model of Obesity

This protocol outlines an animal study to assess the effect of this compound on metabolic parameters in a diet-induced obesity model.[4][6]

1. Animals and Diet:

-

Species: C57BL/6J mice (male, 8 weeks old).

-

Acclimation: 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity).

-

Diet:

-

Control Group (n=10): Standard chow diet.

-

HFD Groups (n=30): High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

-

2. Experimental Groups (Post-HFD Induction):

-

Randomly divide HFD mice into three groups (n=10 each):

-

Administration: Administer vehicle or this compound daily via oral gavage for 4-8 weeks.

3. Key Endpoint Measurements:

-

Weekly: Monitor body weight and food intake.

-

Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After a 6-hour fast, administer a 2 g/kg glucose bolus via oral gavage. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.

-

Terminal Sacrifice:

-

Collect blood via cardiac puncture for analysis of serum insulin, glucose, triglycerides, cholesterol (total, HDL, LDL), and free fatty acids.

-

Harvest tissues (liver, white adipose tissue, brown adipose tissue) and flash-freeze in liquid nitrogen or fix in formalin for histology and molecular analysis (Western blot, qPCR).

-

Protocol 3: In Vitro Western Blot Analysis for AMPK Pathway Activation

This protocol details how to assess the activation of the AMPK pathway in a relevant cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes) following treatment with this compound.[6]

1. Cell Culture and Differentiation (for 3T3-L1):

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

-

Induce differentiation two days post-confluence using a differentiation cocktail (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).

-

After 48 hours, switch to a maturation medium (DMEM, 10% FBS, 10 µg/mL insulin) for another 48 hours.

-

Maintain in DMEM with 10% FBS for 4-6 more days until mature adipocytes are formed.

2. Treatment and Protein Extraction:

-

Treat mature adipocytes or HepG2 cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.

3. Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Key Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-PPARγ, anti-β-Actin (loading control).

-

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band density using software like ImageJ, normalizing phosphorylated/target proteins to total/loading controls.

References

- 1. The metabolites of this compound in man, with special reference to the formation of 3,4-dimethoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. mdpi.com [mdpi.com]

- 6. Vanillic acid attenuates obesity via activation of the AMPK pathway and thermogenic factors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture-Based Assays for Isovanillic Acid Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovanillic acid, a phenolic acid and an isomer of vanillic acid, has garnered interest in biomedical research for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of the cytotoxic potential of compounds like this compound is a critical step in drug discovery and development. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell culture-based assays. These assays are fundamental for determining the concentration-dependent effects of a compound on cell viability and for elucidating the underlying mechanisms of cell death.

While direct quantitative data for this compound's cytotoxicity across a wide range of cancer cell lines is still emerging in the scientific literature, studies on its isomer, vanillic acid, and related vanilloid compounds suggest that they can induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB[1][2]. Research on isovanillin derivatives, which are structurally similar to this compound, has provided some initial insights into their cytotoxic potential against various cancer cell lines[3]. This document will leverage this related data to provide a comprehensive guide for researchers investigating this compound.

Data Presentation

The following table summarizes the cytotoxic activity of several isovanillin derivatives against various cancer cell lines, as a proxy for the potential activity of this compound. It is important to note that these are not values for this compound itself and should be used as a reference for experimental design.

| Compound | Cell Line | IC50 (µM) | Citation |

| Isovanillin Derivative 1 | B16F10-Nex2 | 25.3 | [3] |

| HL-60 | 15.8 | [3] | |

| MCF-7 | 30.1 | [3] | |

| A2058 | 28.4 | [3] | |

| HeLa | 32.7 | [3] | |

| Isovanillin Derivative 2 | B16F10-Nex2 | 18.9 | [3] |

| HL-60 | 12.5 | [3] | |

| MCF-7 | 22.4 | [3] | |

| A2058 | 20.1 | [3] | |

| HeLa | 25.6 | [3] | |

| Isovanillin Derivative 3 | B16F10-Nex2 | > 100 | [3] |

| HL-60 | 85.2 | [3] | |

| MCF-7 | > 100 | [3] | |

| A2058 | > 100 | [3] | |

| HeLa | 98.1 | [3] |

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay